OSI-420-d4, Free Base (Desmethyl Erlotinib-d4)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

OSI-420-d4, Free Base (Desmethyl Erlotinib-d4) is a labeled metabolite of Erlotinib, an epidermal growth factor receptor (EGFR) inhibitor. This compound is primarily used in research to study the pharmacokinetics and metabolic pathways of Erlotinib, a drug used in cancer treatment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of OSI-420-d4 involves the deuterium labeling of Desmethyl Erlotinib.

Industrial Production Methods

Industrial production of OSI-420-d4 follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is crucial in maintaining the integrity of the deuterium labeling .

Análisis De Reacciones Químicas

Types of Reactions

OSI-420-d4 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of OSI-420-d4 can lead to the formation of oxidized metabolites, while reduction can result in reduced forms of the compound .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Pharmacokinetics in Pediatric Populations

Research has demonstrated that OSI-420-d4 is crucial for understanding the pharmacokinetics of Erlotinib, particularly in pediatric patients with cancer. A study involving 47 patients aged 0.7 to 19 years analyzed the plasma concentrations of both Erlotinib and OSI-420-d4. The results indicated significant differences in clearance rates based on age and sex, with younger patients exhibiting higher apparent clearances . This information is vital for optimizing dosing regimens in children undergoing treatment for conditions such as brain tumors.

Method Development for Analyzing Tumor Tissue

A validated method using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been developed to quantify OSI-420-d4 in plasma and lung tumor tissues. This method has been applied successfully in clinical settings, allowing for the assessment of drug levels in patients with non-small cell lung cancer . The ability to measure OSI-420-d4 concentrations directly contributes to understanding its therapeutic effects and safety profile.

Clinical Applications

Use in Non-Small Cell Lung Cancer

OSI-420-d4 plays a significant role in the treatment landscape for non-small cell lung cancer. As a major active metabolite of Erlotinib, it exhibits similar pharmacological properties, contributing to the overall efficacy of the treatment regimen. Studies have shown that monitoring OSI-420-d4 levels can provide insights into therapeutic outcomes and help tailor treatments based on individual patient responses .

Case Studies

Case Study: Pediatric Brain Tumor Treatment

In a clinical trial focused on pediatric patients with brain tumors, researchers monitored the pharmacokinetics of OSI-420-d4 alongside Erlotinib. The findings revealed that younger patients had higher exposure levels to OSI-420-d4, which correlated with treatment efficacy and toxicity profiles. This case underscores the importance of considering age-related pharmacokinetic differences when administering targeted therapies .

Case Study: Lung Cancer Patient Monitoring

A cohort study analyzed OSI-420-d4 levels in lung tumor tissues from patients undergoing Erlotinib treatment. The data indicated that higher concentrations of OSI-420-d4 were associated with improved patient outcomes, suggesting that therapeutic drug monitoring could enhance treatment strategies for lung cancer patients .

Summary of Findings

The applications of OSI-420-d4 extend across various aspects of cancer treatment and pharmacological research:

Mecanismo De Acción

OSI-420-d4 exerts its effects by inhibiting the autophosphorylation of the epidermal growth factor receptor in cultured human head and neck tumor cells. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The compound also inhibits the proliferation of PC-9 cell lines, which contain a deletion mutation on exon 19 of the epidermal growth factor receptor gene .

Comparación Con Compuestos Similares

Similar Compounds

Desmethyl Erlotinib: The non-deuterated form of OSI-420-d4.

Erlotinib: The parent compound from which OSI-420-d4 is derived.

Gefitinib: Another epidermal growth factor receptor inhibitor used in cancer treatment.

Uniqueness

The uniqueness of OSI-420-d4 lies in its deuterium labeling, which allows for precise tracking and analysis in metabolic studies. This feature makes it a valuable tool in pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled compounds .

Actividad Biológica

OSI-420-d4, also known as Desmethyl Erlotinib-d4, is a deuterated derivative of Erlotinib, a well-established small molecule tyrosine kinase inhibitor (TKI) primarily used in the treatment of non-small cell lung cancer (NSCLC). This compound is particularly significant due to its role in pharmacokinetic studies and metabolic profiling of Erlotinib, which is crucial for understanding its therapeutic efficacy and safety profile.

Chemical Structure and Properties

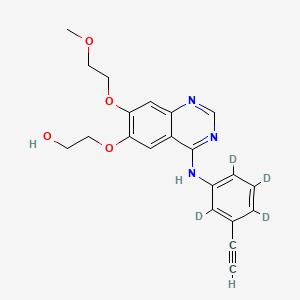

OSI-420-d4 retains the core structure of Erlotinib, characterized by a quinazoline ring fused with a pyridine ring. The "d4" designation indicates that four hydrogen atoms have been replaced with deuterium, enhancing the compound's stability and detection capabilities in mass spectrometry.

| Property | Value |

|---|---|

| Molecular Formula | C18H18D4N3O4S |

| Molecular Weight | 374.5 g/mol |

| Structure | Chemical Structure |

| Solubility | Not readily available |

Erlotinib exerts its therapeutic effects by selectively inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a pivotal role in cell proliferation and survival. Mutations in the EGFR gene are prevalent in certain NSCLC patients, making Erlotinib an effective treatment option for this subset. OSI-420-d4 serves as a valuable research tool to study the metabolism and pharmacokinetics of Erlotinib without altering its mechanism of action.

Pharmacokinetics

Research has demonstrated that OSI-420 is a major active metabolite of Erlotinib. A study involving patients with NSCLC indicated that OSI-420's pharmacokinetic profile is significantly influenced by the administration of Erlotinib. The following table summarizes key pharmacokinetic parameters observed:

| Parameter | Erlotinib | OSI-420 |

|---|---|---|

| AUC (0–24h) | 7.22 to 101 μM·h | 0.73 to 10.2 μM·h |

| Median AUC | 34.4 μM·h | 3.25 μM·h |

| Elimination Half-Life | ~36 hours | ~20 hours |

The exposure levels indicate that OSI-420 accounts for approximately 9% of the exposure seen with Erlotinib, suggesting that while it is a significant metabolite, its concentration is much lower than that of the parent drug .

Case Studies

- Chronic Renal Failure Patients : A study evaluated the pharmacokinetics of Erlotinib and OSI-420 in patients with chronic renal failure undergoing hemodialysis. The findings indicated no significant differences in pharmacokinetic parameters between these patients and those with normal renal function, suggesting that renal impairment does not necessitate dose adjustments for effective treatment .

- Pediatric Patients : Another study focused on infants and children with primary brain tumors receiving Erlotinib. The pharmacokinetic analysis highlighted variability among different age groups but confirmed that OSI-420 remains an important metabolite in understanding drug behavior in younger populations .

Safety Profile

The safety profile of OSI-420-d4 has been assessed alongside its parent compound, Erlotinib. Common adverse effects associated with both drugs include diarrhea and skin rash, which are typically manageable and do not necessitate discontinuation of therapy . Importantly, no serious adverse events were reported during clinical evaluations involving both compounds.

Propiedades

IUPAC Name |

2-[7-(2-methoxyethoxy)-4-(2,3,4,6-tetradeuterio-5-ethynylanilino)quinazolin-6-yl]oxyethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24)/i4D,5D,6D,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQIAZNBAWFSQM-GTNXRJHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCOC)[2H])C#C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.